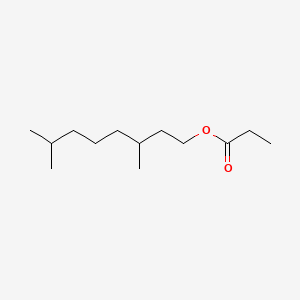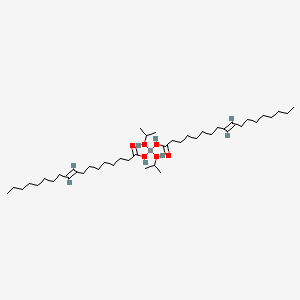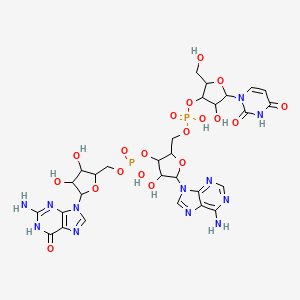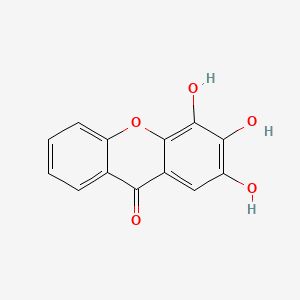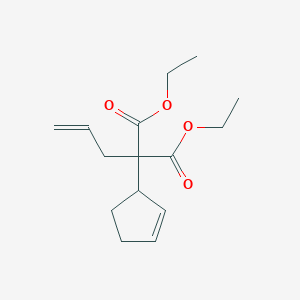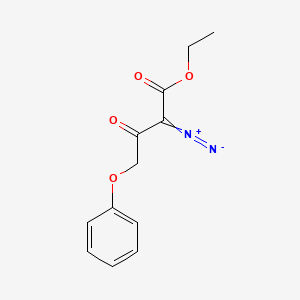
Dichlorophthalic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorophthalic anhydride is a chemical compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride, where two chlorine atoms are substituted at specific positions on the aromatic ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichlorophthalic anhydride can be synthesized through several methods. One common approach involves the chlorination of phthalic anhydride. For example, 3-chlorophthalic anhydride can be prepared by chlorinating phthalic anhydride using iron(III) chloride as a catalyst . Another method involves the cyclization of maleic anhydride and chloroprene, followed by aromatization using liquid bromine .
Industrial Production Methods: Industrial production of this compound often involves solvent-free conditions to avoid impurities introduced by solvents. The process typically includes steps such as cyclization, aromatization, and crystallization to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Dichlorophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. It reacts with nucleophiles such as amines and thiosemicarbazides to form carboxylic acid derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, thiosemicarbazides, and alcohols. The reactions often require specific conditions such as the presence of a catalyst or a particular solvent .
Major Products Formed: The major products formed from reactions with this compound include phthalimides, dicarboxylic acids, and other carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
Dichlorophthalic anhydride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry, agrochemicals, and materials science . Additionally, it is used in the production of plasticizers, dyes, and coatings .
Mecanismo De Acción
The mechanism of action of dichlorophthalic anhydride involves nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group. This process leads to the formation of a tetrahedral intermediate, which then collapses to form the final product . The compound’s reactivity is primarily due to the presence of the anhydride functional group, which is highly susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dichlorophthalic anhydride include phthalic anhydride, 4,5-dichlorophthalic anhydride, and 3,6-dichlorophthalic anhydride .
Uniqueness: this compound is unique due to the presence of chlorine atoms, which enhance its reactivity compared to phthalic anhydride. This increased reactivity makes it a valuable intermediate in the synthesis of various chemical compounds .
Conclusion
This compound is a versatile and reactive compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it an essential intermediate in the synthesis of various compounds, contributing to advancements in chemistry, biology, medicine, and materials science.
Propiedades
Número CAS |
56962-07-3 |
|---|---|
Fórmula molecular |
C8H2Cl2O3 |
Peso molecular |
217.00 g/mol |
Nombre IUPAC |
4,5-dichloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H |
Clave InChI |
GAIPRQZXSYSCRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)OC2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


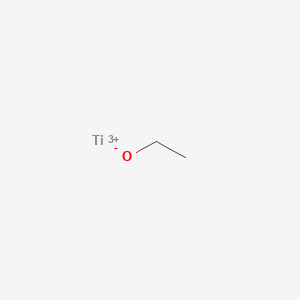


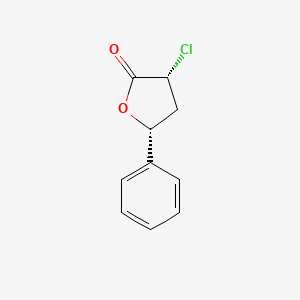

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

